2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzoic acid, featuring a pyrrole ring attached to the benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzoic acid derivatives under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and 4-aminobenzoic acid in the presence of a suitable catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-Dihydro-2H-pyrrol-5-ylamino)butanoic acid
- 2-chloro-5-pyrrol-1-yl-benzoic acid
- 4-pyrrol-1-ylmethyl-benzoic acid
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is unique due to its specific structural features, which combine the properties of both pyrrole and benzoic acid. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
103314-23-4 |
---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.229 |
IUPAC-Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)8-4-1-2-5-9(8)13-10-6-3-7-12-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
OYQOGEWDXKHRGP-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)NC2=CC=CC=C2C(=O)O |
Synonyme |
Benzoic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.